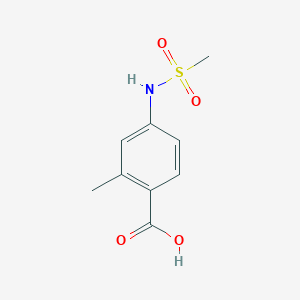

4-Methanesulfonamido-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methanesulfonamido-2-methylbenzoic acid is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.26 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for 4-Methanesulfonamido-2-methylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonamido-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Methanesulfonamido-2-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

2-Methylbenzoic acid: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

4-Methanesulfonamido-benzoic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness

4-Methanesulfonamido-2-methylbenzoic acid is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it valuable for various applications in research and industry .

Biological Activity

4-Methanesulfonamido-2-methylbenzoic acid, a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of both a methyl group and a sulfonamide group, which contribute to its unique chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : C10H13NO4S

- Molecular Weight : 243.28 g/mol

- Structure : The compound features a benzoic acid core substituted with a methanesulfonamide group at the para position and a methyl group at the ortho position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may influence pathways involved in inflammation and microbial resistance.

- Protein Interaction : The compound has been shown to modulate protein interactions, which could affect cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Research Findings : In cell-based assays, this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both methyl and sulfonamide groups | Antimicrobial, anti-inflammatory |

| 4-(methanesulfonamido)benzoic acid | Lacks methyl group | Limited bioactivity compared to 4-MSMBA |

| 2-Methylbenzoic acid | No sulfonamide group | Minimal biological activity |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Research Applications

This compound is being explored for various applications:

- Drug Development : Its potential as an anti-inflammatory and antimicrobial agent positions it as a candidate for new therapeutic agents.

- Biological Research : The compound serves as a tool for studying enzyme inhibition and protein interactions in biochemical research.

Properties

IUPAC Name |

4-(methanesulfonamido)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMPSJKNYOITCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960324-76-9 |

Source

|

| Record name | 4-methanesulfonamido-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.